molecular formula C60H90N6O14 B1671223 Emodepside CAS No. 155030-63-0

Emodepside

Cat. No. B1671223
M. Wt: 1119.4 g/mol
InChI Key: ZMQMTKVVAMWKNY-YSXLEBCMSA-N
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Description

Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids . It is a cyclooctadepsipeptide anthelmintic with a novel mode of action involving the calcium-gated potassium channel SLO-1 in C. elegans, sometimes mediated by a latrophilin (LAT) receptor .


Synthesis Analysis

Emodepside is a broad-spectrum anthelmintic used for the treatment of parasitic nematodes in cats and dogs . It is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids .


Molecular Structure Analysis

Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids . It exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR spectroscopy), hot-stage microscopy, FT-Raman, FT-IR and FT-NIR spectroscopy and powder X-ray diffraction .


Chemical Reactions Analysis

Emodepside as a liquid service formulation (LSF) was rapidly absorbed under fasting conditions, with dose-proportional increase in plasma concentrations at doses from 1 to 40 mg . In the fed state, emodepside was absorbed more slowly but overall plasma exposure was not significantly affected .


Physical And Chemical Properties Analysis

Emodepside exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR spectroscopy), hot-stage microscopy, FT-Raman, FT-IR and FT-NIR spectroscopy and powder X-ray diffraction .

Scientific Research Applications

Anthelmintic Effects and Mechanisms

  • Anthelmintic Efficacy : Emodepside is a broad-spectrum anthelmintic with efficacy against various gastrointestinal nematodes. Its anthelmintic effect is primarily achieved through paralysis of nematode muscles, influencing locomotion, feeding, and reproduction (Bull et al., 2007).
  • Mode of Action : It acts by binding to the presynaptic latrophilin receptor in nematodes, leading to a series of intracellular events that result in the release of an unidentified transmitter causing paralysis (Harder et al., 2005).
  • SLO-1 Potassium Channel Interaction : A major determinant of emodepside's anthelmintic effect is its interaction with the calcium-activated potassium channel SLO-1, which regulates various physiological functions across animal phyla (Crisford et al., 2011).

Efficacy Against Parasitic Nematodes

  • Activity Against Rodent Nematodes : Emodepside has been shown to be highly effective against larval and adult stages of nematodes in rodents, demonstrating its potential for broader applications in parasitic control (Harder & Samson-Himmelstjerna, 2001).
  • Potential in Human Parasite Treatment : Studies have evaluated the potential of emodepside in treating human intestinal nematode and schistosome infections, highlighting its effectiveness against a range of nematode species both in vitro and in vivo (Karpstein et al., 2019).

Neurotoxicity and P-glycoprotein Interaction

  • Neurotoxicosis in P-glycoprotein-deficient Mice : Emodepside's brain penetration is increased in mice deficient in P-glycoprotein, leading to neurotoxic effects. This highlights the significance of P-glycoprotein in protecting the brain from potentially toxic compounds like emodepside (Elmshäuser et al., 2015).

Developmental Applications

  • Development for Onchocerciasis Treatment : Emodepside is being developed for the treatment of human river blindness (onchocerciasis), a disease caused by the filarial worm Onchocerca volvulus. Its broad-spectrum activity and unique mode of action make it a promising candidate for combating this condition (Krücken et al., 2021).

Variability in Response

  • Natural Variation in Response : Studies on Caenorhabditis elegans have revealed natural variation in responses to emodepside across different strains, suggesting genetic factors underlie resistance and sensitivity to the drug. This variability is crucial for understanding emodepside's effectiveness across nematode populations (Wit et al., 2021)

Future Directions

Emodepside showed activity against T. trichiura and hookworm infections . It is considered to be among the most promising candidates for evaluation as an adulticide treatment against onchocerciasis . For further clinical trials, the development of a tablet formulation overcoming the limitations observed in the present study with the IR tablet formulation is considered .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165799
Record name Emodepside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodepside

CAS RN

155030-63-0
Record name Emodepside [INN]
Source ChemIDplus
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Record name Emodepside
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl]
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Record name EMODEPSIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
A Harder, L Holden–Dye, R Walker, F Wunderlich - Parasitology research, 2005 - Springer
… Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine … Emodepside is efficacious against a variety of gastrointestinal nematodes. Emodepside binds to a …
Number of citations: 76 link.springer.com
J Krücken, L Holden-Dye, J Keiser, RK Prichard… - PLoS …, 2021 - journals.plos.org
… of emodepside is the result of more than 2 decades of intensive collaborative research between academia and the pharmaceutical industry. Emodepside has … Therefore, emodepside is …
Number of citations: 31 journals.plos.org
RJ Martin, SK Buxton, C Neveu, CL Charvet… - Experimental …, 2012 - Elsevier
… of emodepside structure, Slo-1 subunit and a model of the mode action of emodepside on … The effects of emodepside are also slower in onset: emodepside inhibits ryanodine-induced …
Number of citations: 50 www.sciencedirect.com
EC Mrimi, S Welsche, SM Ali… - New England Journal …, 2023 - Mass Medical Soc
… Emodepside is a semisynthetic derivative of PF1022A and a member of the … The development of emodepside for the treatment of human onchocerciasis is ongoing. Emodepside has a …
Number of citations: 5 www.nejm.org
L Holden-Dye, A Crisford, C Welz… - Invertebrate …, 2012 - Springer
… emodepside’s mode of action; however, they impart much more modest changes in the sensitivity to emodepside … SLO-1 as the major determinant of emodepside’s anthelmintic activity. …
Number of citations: 38 link.springer.com
T Karpstein, V Pasche, C Häberli, I Scandale… - Parasites & vectors, 2019 - Springer
… Emodepside, a marketed broad-spectrum veterinary anthelminthic with a unique mechanism … We tested the in vitro and in vivo activity of emodepside on nematode species that serve as …
Number of citations: 23 link.springer.com
MP Hübner, S Townson, S Gokool, S Tagboto… - International Journal for …, 2021 - Elsevier
… To evaluate the filaricidal activity spectrum of emodepside as part of the preclinical package, this study investigates emodepside in vitro susceptibility of a range of filariae, including …
Number of citations: 17 www.sciencedirect.com
K Bull, A Cook, NA Hopper, A Harder… - International journal for …, 2007 - Elsevier
… Emodepside also inhibits wild-type C. elegans egg-laying, with … emodepside-treated worms became bloated with eggs, eventually rupturing. This suggests that the effect of emodepside …
Number of citations: 80 www.sciencedirect.com
JY Gillon, J Dennison, F van den Berg… - British Journal of …, 2021 - Wiley Online Library
Aims Emodepside is an anthelmintic, originally developed for veterinary use. We investigated in healthy subjects the safety, and pharmacokinetics of a liquid service formulation (LSF) …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
J Baronsky, S Bongaerts, M Traeubel, HC Weiss… - European Journal of …, 2009 - Elsevier
Emodepside is an endoparasiticide used in veterinary drugs. It exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR …
Number of citations: 18 www.sciencedirect.com

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